3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid
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Overview
Description
3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a dibenzylamino group, a fluorophenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzylamino Intermediate: This step involves the reaction of benzylamine with benzyl chloride to form dibenzylamine.
Introduction of the Fluorophenyl Group: The dibenzylamine is then reacted with a fluorobenzene derivative under conditions that facilitate the substitution of the fluorine atom.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the reaction of the intermediate with an appropriate reagent, such as acrolein, to introduce the prop-2-enoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The dibenzylamino group can interact with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the prop-2-enoic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid
- 3-[3-(Dibenzylamino)-5-chlorophenyl]prop-2-enoic acid
- 3-[3-(Dibenzylamino)-5-bromophenyl]prop-2-enoic acid
Uniqueness
3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as its reactivity and binding affinity. The fluorine atom can also enhance the compound’s stability and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
918811-49-1 |
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Molecular Formula |
C23H20FNO2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[3-(dibenzylamino)-5-fluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H20FNO2/c24-21-13-20(11-12-23(26)27)14-22(15-21)25(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-15H,16-17H2,(H,26,27) |
InChI Key |
GDBXEVYQJPSPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC(=C3)C=CC(=O)O)F |
Origin of Product |
United States |
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